3-[2,2-difluoro-12-[(1E,3E)-4-phenylbuta-1,3-dienyl]-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-4-yl]-N-prop-2-ynylpropanamide
Description
The compound 3-[2,2-difluoro-12-[(1E,3E)-4-phenylbuta-1,3-dienyl]-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-4-yl]-N-prop-2-ynylpropanamide features a highly complex tricyclic core structure containing boron (B), nitrogen (N), and fluorine (F) atoms. Key structural attributes include:
- Tricyclic Boron-Azonia Core: A fused bicyclic system with a boron atom integrated into a heteroaromatic framework, stabilized by conjugation with nitrogen and fluorine substituents .
- 2,2-Difluoro Substituents: Fluorine atoms at the 2-position enhance electronic stability and influence lipophilicity.
- 4-Phenylbuta-1,3-dienyl Group: A conjugated diene system linked to a phenyl ring, which may contribute to π-π stacking interactions or photochemical reactivity.
This compound’s design suggests applications in drug development, materials science, or imaging, leveraging its unique electronic and steric properties.
Properties
Molecular Formula |
C25H22BF2N3O |
|---|---|
Molecular Weight |
429.3 g/mol |
IUPAC Name |
3-[2,2-difluoro-12-[(1E,3E)-4-phenylbuta-1,3-dienyl]-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-4-yl]-N-prop-2-ynylpropanamide |
InChI |
InChI=1S/C25H22BF2N3O/c1-2-18-29-25(32)17-16-22-13-15-24-19-23-14-12-21(30(23)26(27,28)31(22)24)11-7-6-10-20-8-4-3-5-9-20/h1,3-15,19H,16-18H2,(H,29,32)/b10-6+,11-7+ |
InChI Key |
OLFSHALJABVHGP-JMQWPVDRSA-N |
Isomeric SMILES |
[B-]1(N2C(=CC=C2CCC(=O)NCC#C)C=C3[N+]1=C(C=C3)/C=C/C=C/C4=CC=CC=C4)(F)F |
Canonical SMILES |
[B-]1(N2C(=CC=C2CCC(=O)NCC#C)C=C3[N+]1=C(C=C3)C=CC=CC4=CC=CC=C4)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2,2-difluoro-12-[(1E,3E)-4-phenylbuta-1,3-dienyl]-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-4-yl]-N-prop-2-ynylpropanamide involves multiple steps, starting from readily available starting materials. The key steps include the formation of the tricyclic core, introduction of the difluoro and phenylbuta-1,3-dienyl groups, and the final coupling with N-prop-2-ynylpropanamide. The reaction conditions typically involve the use of strong bases, such as sodium hydride, and transition metal catalysts, such as palladium or copper complexes.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, would be important considerations in the industrial production process.
Chemical Reactions Analysis
Types of Reactions
3-[2,2-difluoro-12-[(1E,3E)-4-phenylbuta-1,3-dienyl]-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-4-yl]-N-prop-2-ynylpropanamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the difluoro and phenylbuta-1,3-dienyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with new functional groups.
Scientific Research Applications
3-[2,2-difluoro-12-[(1E,3E)-4-phenylbuta-1,3-dienyl]-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-4-yl]-N-prop-2-ynylpropanamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe for studying biological processes due to its unique structure.
Medicine: Investigated for its potential as a therapeutic agent, particularly in the treatment of diseases involving oxidative stress.
Mechanism of Action
The mechanism of action of 3-[2,2-difluoro-12-[(1E,3E)-4-phenylbuta-1,3-dienyl]-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-4-yl]-N-prop-2-ynylpropanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets with high affinity, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of oxidative stress pathways or modulation of signal transduction pathways.
Comparison with Similar Compounds
Core Structure Analog: 12-Dimethylamino-2,2-difluoro-8-phenyl-1,5,3-diaza-2,4-boratricyclo-[7.3.0.0³,⁷]dodeca-1(12),4,6,8,10-pentaen-1-ylium
Key Similarities :
- Fluorine Substituents : The 2,2-difluoro motif is conserved, suggesting similar electronic effects on reactivity and solubility.
Key Differences :
- Substituents: The analog features a dimethylamino group at position 12, while the target compound has a 4-phenylbutadienyl chain. This difference alters steric bulk and conjugation pathways.
Table 1: Core Structure Comparison
*LogP values estimated via fragment-based methods.
Substituent-Driven Comparison: Compound
The compound N-[2-[2-[2-[6-[[2-[4-[(E)-2-(2,2-difluoro-12-thiophen-2-yl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-4-yl)ethenyl]phenoxy]acetyl]amino]hexanoylamino]ethoxy]ethoxy]ethyl]-N'-[2-(4-methoxyphenyl)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl]butanediamide shares a boron-azonia tricyclic core but differs in substituents:
- Thiophene vs. Phenylbutadienyl : The thiophene group in ’s compound may enhance redox activity compared to the phenylbutadienyl group in the target compound .
- Polyether Chains : The compound includes PEG-like chains, improving aqueous solubility but increasing molecular weight (~1,200 Da vs. ~600 Da for the target compound).
Research Findings and Implications
Stability and Reactivity
Functional Group Utility
Biological Activity
The compound 3-[2,2-difluoro-12-[(1E,3E)-4-phenylbuta-1,3-dienyl]-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-4-yl]-N-prop-2-ynylpropanamide is a complex organic molecule with potential biological activity due to its unique structural features. This article explores the biological activity of this compound through various studies and data.
Structural Characteristics
The compound's structure includes multiple functional groups and a bicyclic framework that may contribute to its biological properties. The presence of boron and nitrogen within the structure suggests possible interactions with biological targets.
Anticancer Properties
Research indicates that compounds with similar structural motifs exhibit anticancer activity. For instance:
| Compound Name | Structural Features | Biological Activity | Unique Aspects |
|---|---|---|---|
| Compound A | Contains pyrrolidine and boron | Anticancer | Selective targeting of cancer cells |
| Compound B | Similar diene system | Antimicrobial | Broad-spectrum activity against bacteria |
| Compound C | Bicyclic structure with nitrogen | Enzyme inhibitor | Effective against specific enzymes |
The unique combination of functional groups in the target compound may enhance its anticancer properties compared to these similar compounds .
The proposed mechanism of action for compounds related to the target molecule often involves:
- Inhibition of Enzyme Activity : Compounds may inhibit specific enzymes involved in cancer cell proliferation.
- Interaction with Receptors : Similar compounds have shown affinity for serotonin receptors (5-HT), which could suggest potential effects on neurotransmitter systems and mood regulation .
- Oxidative Stress Modulation : The presence of boron may influence oxidative stress pathways, potentially leading to apoptosis in cancer cells.
Study 1: Anticancer Efficacy
A study investigating a related compound demonstrated significant inhibition of tumor growth in vitro and in vivo models. The compound was found to induce apoptosis in cancer cells through the activation of caspase pathways.
Study 2: Enzyme Inhibition
Another study focused on enzyme inhibition showed that compounds with similar bicyclic structures effectively inhibited key enzymes involved in metabolic pathways related to cancer progression.
Research Findings
Recent findings highlight the need for further experimental studies to elucidate the specific bioactivity of 3-[2,2-difluoro...propanamide . Preliminary data suggest that:
- The compound may exhibit selective toxicity towards cancer cells while sparing normal cells.
- There is potential for development as a therapeutic agent targeting both cancer and neuropsychiatric disorders due to its interaction with serotonin receptors.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
